Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N6O3S and its molecular weight is 390.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as this compound, have a wide range of biological activities . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Mode of Action
Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects . These activities suggest that the compound may interact with its targets to induce these effects.
Biochemical Pathways
Given the wide range of biological activities associated with pyrimidine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with pyrimidine derivatives, it can be inferred that the compound may have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Compounds containing thiazole and pyrimidine rings have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the compound .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a thiazole moiety, and a pyrimidine derivative. Its molecular formula is C18H24N4O3S, which contributes to its pharmacological properties. The presence of various functional groups enhances its potential interactions with biological targets.
Antitumor Activity
Research has demonstrated that compounds containing thiazole and pyrimidine structures exhibit significant antitumor activity. For instance, studies have shown that related thiazole derivatives can inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) has reported that certain thiazole derivatives displayed promising results against human tumor cell lines, indicating potential for this compound as an anticancer agent .
Table 1: Antitumor Activity of Related Compounds
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have also been explored. Studies indicate that piperazine derivatives can exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 2: Antimicrobial Activity of Piperazine Derivatives
Compound Name | Microorganism Tested | MIC Value (µg/mL) | Reference |
---|---|---|---|
Piperazine Derivative 1 | MRSA | 4 | |
Piperazine Derivative 2 | E. coli | 8 |
The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets. For instance, compounds containing the thiazole moiety are known to inhibit various enzymes involved in cancer cell proliferation and survival pathways . Additionally, the presence of the piperazine ring may enhance membrane permeability, allowing for better cellular uptake.
Case Studies
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Case Study on Antitumor Efficacy :
A recent study evaluated the efficacy of a related thiazole derivative in a mouse model of cancer. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to controls. Histological analysis revealed significant apoptosis in treated tumors . -
Case Study on Antimicrobial Resistance :
Another investigation focused on the antimicrobial properties of piperazine derivatives against resistant bacterial strains. The study highlighted the effectiveness of these compounds in overcoming resistance mechanisms, suggesting their potential as novel antibiotics .
Properties
IUPAC Name |
ethyl 4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c1-4-26-17(25)23-7-5-22(6-8-23)14(24)13-10-27-16(20-13)21-15-18-11(2)9-12(3)19-15/h9-10H,4-8H2,1-3H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRJPLBYQXFERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.